Cas no 1805575-86-3 (Methyl 6-bromo-2-chloro-3-fluorobenzoate)
Methyl 6-bromo-2-chloro-3-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- BrC1=CC=C(C(=C1C(=O)OC)Cl)F
- Methyl 6-bromo-2-chloro-3-fluorobenzoate
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- Inchi: 1S/C8H5BrClFO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3
- InChI Key: LDKRQCUHYCKOHY-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1C(=O)OC)Cl)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3
Methyl 6-bromo-2-chloro-3-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009186-250mg |
Methyl 6-bromo-2-chloro-3-fluorobenzoate |
1805575-86-3 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
| Alichem | A015009186-500mg |
Methyl 6-bromo-2-chloro-3-fluorobenzoate |
1805575-86-3 | 97% | 500mg |
855.75 USD | 2021-05-31 | |
| Alichem | A015009186-1g |
Methyl 6-bromo-2-chloro-3-fluorobenzoate |
1805575-86-3 | 97% | 1g |
1,549.60 USD | 2021-05-31 | |
| 1PlusChem | 1P024XMC-100mg |
METHYL 6-BROMO-2-CHLORO-3-FLUOROBENZOATE |
1805575-86-3 | 95% | 100mg |
$368.00 | 2024-06-18 | |
| 1PlusChem | 1P024XMC-250mg |
METHYL 6-BROMO-2-CHLORO-3-FLUOROBENZOATE |
1805575-86-3 | 95% | 250mg |
$485.00 | 2024-06-18 |
Methyl 6-bromo-2-chloro-3-fluorobenzoate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Methyl 6-bromo-2-chloro-3-fluorobenzoate
Methyl 6-bromo-2-chloro-3-fluorobenzoate (CAS No. 1805575-86-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-bromo-2-chloro-3-fluorobenzoate (CAS No. 1805575-86-3) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. Its unique structural composition, featuring both bromine and chlorine substituents alongside a fluorine atom, makes it a valuable building block for the development of novel therapeutic agents. This compound has garnered considerable attention in recent years due to its role in synthesizing bioactive molecules that target various diseases, including cancer and infectious disorders.
The molecular structure of Methyl 6-bromo-2-chloro-3-fluorobenzoate consists of a benzoate core substituted with halogen atoms at strategic positions. The presence of bromine and chlorine atoms provides reactive sites for further functionalization, enabling chemists to tailor the compound for specific pharmacological applications. The fluorine atom, on the other hand, enhances the metabolic stability and lipophilicity of the resulting drug candidates, which is crucial for their absorption and efficacy.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases, which are enzymes overexpressed in many cancers. Methyl 6-bromo-2-chloro-3-fluorobenzoate has emerged as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in constructing benzophenone derivatives that exhibit potent inhibitory activity against tyrosine kinases. These kinases play a critical role in tumor growth and progression, making them attractive targets for anticancer therapy.
Moreover, the compound has found applications in the development of antiviral agents. The halogenated benzoate scaffold serves as a scaffold for designing molecules that can interfere with viral replication cycles. Recent publications highlight its use in creating inhibitors of viral proteases and polymerases, which are essential for viral replication. The ability to modify the benzoate core with different substituents allows for fine-tuning of the pharmacokinetic properties of these antiviral drugs, improving their therapeutic index.
The synthetic pathways involving Methyl 6-bromo-2-chloro-3-fluorobenzoate are well-documented and efficient. One common method involves the bromination and chlorination of fluorobenzyl acetate followed by esterification. This approach leverages readily available starting materials and proceeds under mild conditions, making it suitable for large-scale production. The ease of functionalization also allows for rapid screening of different derivatives to identify lead compounds with optimal biological activity.
The significance of this compound extends beyond its role as an intermediate. It serves as a testament to the power of halogenated aromatic compounds in drug discovery. The ability to introduce multiple halogen atoms at specific positions on an aromatic ring provides chemists with a high degree of control over the electronic properties and reactivity of the molecule. This flexibility is particularly valuable when designing molecules that must interact with biological targets in a highly specific manner.
In conclusion, Methyl 6-bromo-2-chloro-3-fluorobenzoate (CAS No. 1805575-86-3) is a cornerstone in modern pharmaceutical synthesis. Its unique structural features make it an indispensable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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